PSB-10211

Catalog No.
S540497
CAS No.
66295-57-6
M.F
C23H13Cl2N6NaO5S
M. Wt
579.3438
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSB-10211

CAS Number

66295-57-6

Product Name

PSB-10211

IUPAC Name

Sodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Molecular Formula

C23H13Cl2N6NaO5S

Molecular Weight

579.3438

InChI

InChI=1S/C23H14Cl2N6O5S.Na/c24-21-29-22(25)31-23(30-21)28-11-5-3-4-10(8-11)27-14-9-15(37(34,35)36)18(26)17-16(14)19(32)12-6-1-2-7-13(12)20(17)33;/h1-9,27H,26H2,(H,34,35,36)(H,28,29,30,31);/q;+1/p-1

InChI Key

FZKKCSCTZRPZIE-UHFFFAOYSA-M

SMILES

O=S(C(C(N)=C1C2=O)=CC(NC3=CC=CC(NC4=NC(Cl)=NC(Cl)=N4)=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+]

Solubility

Soluble in DMSO

Synonyms

PSB-10211; PSB 10211; PSB10211

Description

The exact mass of the compound PSB-10211 is 577.9943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSB-10211 is a chemical compound recognized for its role as a potent competitive antagonist of the P2X2 receptor, a subtype of purinergic receptors that are ion channels activated by extracellular ATP. The compound is characterized by its ability to modulate receptor activity, potentially influencing various physiological processes. Its chemical structure is defined by the molecular formula C18H11ClF3N3OC_{18}H_{11}ClF_{3}N_{3}O and it has a CAS number of 66295-57-6 .

, typical of compounds with similar structures. These include:

  • Oxidation: Under specific conditions, PSB-10211 can be oxidized, leading to the formation of various oxidized derivatives.
  • Reduction: The compound can also be reduced to yield different products.
  • Substitution Reactions: Particularly at reactive sites within its structure, PSB-10211 may undergo substitution reactions to form diverse derivatives. Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

The primary biological activity of PSB-10211 is its function as a competitive antagonist of the P2X2 receptor. This receptor plays a significant role in various cellular processes, including neurotransmission and pain signaling. By blocking this receptor, PSB-10211 can modulate responses to ATP, which may have implications for conditions such as chronic pain and inflammation . Additionally, it has been noted that PSB-10211 may also act as a positive modulator of the P2X2 receptor under certain conditions, highlighting its dual functionality in biological systems .

The synthesis of PSB-10211 involves several steps that typically include:

  • Formation of the Core Structure: The initial step often includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure.
  • Chloromethylation: Introduction of a chloromethyl group into the core structure.
  • Substitution Reactions: Attaching various substituents such as naphthalene groups or trifluoromethyl groups through substitution reactions.

These methods may vary based on specific laboratory techniques and desired purity levels.

PSB-10211 has potential applications in pharmacology and medicinal chemistry due to its ability to modulate P2X2 receptor activity. Its properties make it a candidate for:

  • Research Tools: Used in studies aimed at understanding purinergic signaling pathways and their implications in various diseases.
  • Therapeutic Development: Potentially useful in developing treatments for pain management and inflammatory conditions by targeting purinergic signaling mechanisms .

Research indicates that PSB-10211 selectively interacts with the P2X2 receptor, but it may also have effects on other ion channels. For instance, studies have shown that it can activate large-conductance calcium-activated potassium channels (BKCa), suggesting broader implications for its pharmacological profile. This highlights the importance of understanding off-target effects when evaluating novel ion channel modulators .

Several compounds share structural or functional similarities with PSB-10211. Here are some notable examples:

Compound NameIUPAC NameKey Features
QO-405-(chloromethyl)-3-naphthalen-1-yl-Selective KCNQ2/3 opener; involved in ion channel modulation
BzATP2',3'-O-(4-benzoyl)ATPCompetitive antagonist for P2X receptors; similar action on purinergic signaling
A-3174914-(4-(Trifluoromethyl)phenyl)-1H-pyrazoleActs on P2X receptors; potential therapeutic applications

Uniqueness of PSB-10211

PSB-10211's unique profile lies in its dual role as both a competitive antagonist and a positive modulator of the P2X2 receptor. This versatility may offer novel therapeutic avenues not available with other similar compounds, which tend to exhibit more singular action profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

577.9943

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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